molecular formula C19H16ClN3O B8491653 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No. B8491653
M. Wt: 337.8 g/mol
InChI Key: SPMYGJRVQIMTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

InChI

InChI=1S/C19H16ClN3O/c1-11-2-3-13(19(24)22-15-5-6-15)9-17(11)12-4-7-16-14(8-12)10-21-23-18(16)20/h2-4,7-10,15H,5-6H2,1H3,(H,22,24)

InChI Key

SPMYGJRVQIMTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=CN=NC(=C4C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (0.11 g, 0.5 mmol), N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (0.1 g, 0.5 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(II) dichloromethane adduct (0.02 g, 0.02 mmol) in toluene (5 mL) was treated with 2 M aq. potassium carbonate (0.7 mL, 1 mmol). The mixture was stirred at 90° C. After about 15 hr, the mixture was cooled to RT and purified by flash chromatography (silica gel) eluting with 1/1 hexanes/ethyl acetate to 6% 2 M ammonia in MeOH/DCM to give the title compound as yellow solid. MS (ES+): 338 (M+H)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
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Quantity
0.7 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.11 g, 0.5 mmol), N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (0.1 g, 0.5 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(ii) dichloromethane adduct (0.02 g, 0.02 mmol) in 5 mL toluene was treated with 2 M potassium carbonate (0.7 mL, 1 mmol). The mixture was stirred at 90° C. and followed by MS (product M+1=338) for 15 h. The mixture was cooled down to room temperature and purified directly via flash chromatography (silica gel) eluting with a gradient of 1/1 hexanes/EtOAc to 6% 2M ammonia in MeOH/DCM to give the title compound (0.12 g) as a yellow solid. Found MS (ES+): 338(M+H)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
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product M
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (1.08 g, 3.85 mmol) and phosphorus oxychloride (25.0 mL, 268 mmol) was heated to 105° C. for 3 h. After cooling to RT, the solvents were removed in vacuo. The residue was re-dissolved in CH2Cl2 and treated carefully with cyclopropylamine (1.36 mL, 19.3 mmol) at RT. The mixture was diluted with sat aq. NaHCO3 and H2O and extracted with CH2Cl2 (4×). The combined organics were dried over Na2SO4, filtered and concentrated. The residue was purified using column chromatography (MeOH/CH2Cl2=0→3%). Found MS (ESI, pos. ion) m/z: 338 (M+1).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A suspension of 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (1.0 g, 3.6 mmol) in phosphorous oxychloride (4.9 mL, 54 mmol) was heated at 80° C. for 1 h. The solution was cooled and concentrated. Toluene (10 mL) was added and removed in vacuo. The brown syrup was resuspended in DCM (20 mL) and cooled to 0° C. Diisopropylethylamine (3.1 mL, 18 mmol) followed by cyclopropylamine (3.0 mL, 43 mmol) was added and the mixture was allowed to warm up to RT and stirred for 1 hour. The mixture was concentrated and the crude product was purified by silica gel chromatography (50-100% EtOAc in hexanes) to give 610 mg of 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide as an off-white solid. MS (ES+)=338.1 (M+H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

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